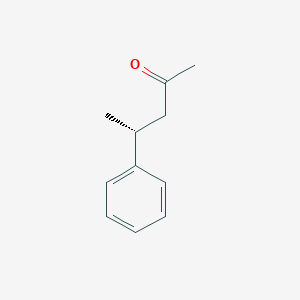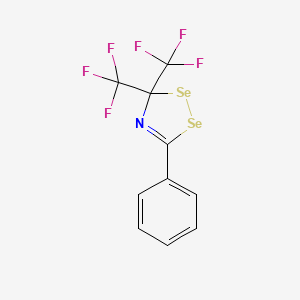
sodium;4-(7-methoxy-2,3-dimethyl-1-benzofuran-4-yl)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Sodium;4-(7-methoxy-2,3-dimethyl-1-benzofuran-4-yl)-4-oxobutanoate” is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, may have unique properties due to its specific functional groups and molecular structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “sodium;4-(7-methoxy-2,3-dimethyl-1-benzofuran-4-yl)-4-oxobutanoate” typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of ortho-hydroxyaryl ketones with aldehydes.
Introduction of Methoxy and Dimethyl Groups: The methoxy and dimethyl groups can be introduced through methylation reactions using reagents like methyl iodide.
Formation of the Butanoate Group: The butanoate group can be introduced through esterification reactions involving butanoic acid derivatives.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, high-pressure reactors, and continuous flow systems to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and dimethyl groups.
Reduction: Reduction reactions may target the carbonyl group in the butanoate moiety.
Substitution: Substitution reactions can occur at the benzofuran core, particularly at positions adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new benzofuran derivatives with potential biological activities.
Biology
In biological research, the compound may be studied for its potential effects on cellular processes, enzyme inhibition, and receptor binding.
Medicine
The compound may have potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities, depending on its specific molecular interactions.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of “sodium;4-(7-methoxy-2,3-dimethyl-1-benzofuran-4-yl)-4-oxobutanoate” would depend on its specific molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved could include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzofuran: A simpler benzofuran derivative with a methoxy group.
2,3-Dimethylbenzofuran: A benzofuran derivative with two methyl groups.
Benzofuran-4-butanoate: A benzofuran derivative with a butanoate group.
Uniqueness
“Sodium;4-(7-methoxy-2,3-dimethyl-1-benzofuran-4-yl)-4-oxobutanoate” is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in simpler benzofuran derivatives.
Propriétés
Numéro CAS |
73698-59-6 |
|---|---|
Formule moléculaire |
C15H15NaO5 |
Poids moléculaire |
298.27 g/mol |
Nom IUPAC |
sodium;4-(7-methoxy-2,3-dimethyl-1-benzofuran-4-yl)-4-oxobutanoate |
InChI |
InChI=1S/C15H16O5.Na/c1-8-9(2)20-15-12(19-3)6-4-10(14(8)15)11(16)5-7-13(17)18;/h4,6H,5,7H2,1-3H3,(H,17,18);/q;+1/p-1 |
Clé InChI |
FIDFIYACOGBTKM-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(OC2=C(C=CC(=C12)C(=O)CCC(=O)[O-])OC)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Butanol, 3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]-, (2S)-](/img/structure/B14462922.png)


![9-Oxabicyclo[4.2.1]nonan-7-one](/img/structure/B14462942.png)
![Diphenyl [(4-chloroanilino)methyl]phosphonate](/img/structure/B14462946.png)
![Bis[(3-chloro-6-nitroindazol-1-yl)methyl]-dimethylazanium](/img/structure/B14462953.png)

